molecular formula C7H8N2O2 B1626097 2-(Hydroxymethyl)isonicotinamide CAS No. 84589-39-9

2-(Hydroxymethyl)isonicotinamide

Cat. No. B1626097
CAS RN: 84589-39-9
M. Wt: 152.15 g/mol
InChI Key: QYZAHCKDLDXPKU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)isonicotinamide reveals the arrangement of atoms within the compound. X-ray crystallography studies have determined the crystal structures of related compounds, such as [3pmH]NO₃ (monoclinic system) and [2pmH]NO₃ (triclinic system) .

Scientific Research Applications

  • Supramolecular Chemistry : Isonicotinamide is used as a supramolecular reagent in the synthesis of various Cu(II) complexes. These compounds demonstrate that isonicotinamide can create consistent supramolecular motifs, such as infinite 1-D chains, in the presence of structurally diverse inorganic building blocks (Aakeröy et al., 2003).

  • Crystal Engineering : Studies have shown that isonicotinamide can be used to control the formation of crystalline molecular complexes. For instance, the formation of benzoic acid and isonicotinamide molecular complexes was influenced by solvent variation, demonstrating the role of solvent in controlling crystalline forms in multicomponent systems (Seaton et al., 2009).

  • Pharmaceutical Applications : Isonicotinamide derivatives have been explored for potential antitumor and antimicrobial applications. For example, palladium(II) complexes containing isonicotinamide showed in vitro activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (de Souza et al., 2010).

  • Material Science : Isonicotinamide derivatives have been utilized in the development of nonpolymeric hydrogelators. For instance, N-(4-pyridyl)isonicotinamide was found to be an efficient hydrogelator, highlighting its potential in material science applications (Kumar et al., 2004).

  • Plant Defense Mechanisms : Research indicates that isonicotinamide can induce defense responses in plants. A study on tobacco cells revealed that isonicotinamide treatment led to the activation of defense-related pathways, suggesting a role for nicotinamide-related metabolites in plant defense (Louw & Dubery, 2000).

properties

IUPAC Name

2-(hydroxymethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)5-1-2-9-6(3-5)4-10/h1-3,10H,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZAHCKDLDXPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509989
Record name 2-(Hydroxymethyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84589-39-9
Record name 2-(Hydroxymethyl)pyridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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